Cas no 38864-21-0 (N,N',N''-Triacetylchitotriose)

N,N',N''-Triacetylchitotriose structure
Nombre del producto:N,N',N''-Triacetylchitotriose
Número CAS:38864-21-0
MF:C24H41N3O16
Megavatios:627.59
MDL:MFCD00136047
CID:307394
PubChem ID:253659798
N,N',N''-Triacetylchitotriose Propiedades químicas y físicas
Nombre e identificación
-
- N,N',N''-Triacetylchitotriose
- N,N′,N′′-Triacetylchitotriose
- D-Glucose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- N N N-TRIACETYLCHITOTRIOSE
- N,N’,N’’-Triacetyl C
- N,N’,N’’-Triacetyl Chitotriose
- N,N’,N’’-TRIACETYLCHITOTRIOSE,OFF-WHITE SOLID
- 4)-2-(ac
- 4)-2-(acetylamino)-2-deoxy-
- 4)-O-2-(acetylamino)-2-deoxy-b-D...
- 4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- Chitin oligosaccharides DP3
- Chitintriose
- GlcNAcβ(1-4)GlcNAcβ(1-4)GlcNAc
- Tri-N-acetylchitotriose
- N-acetylated Chitotriose
- N-Acetylglucosamine trimer
- Tri(N-acetylglucosamine)
- Tri-N-acetyl-D-glucosamine
- BCP13895
- N-[(4R,6R)-2-[(2R,5R,6S)-5-Acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2
- CID 134693119
- N,N',N'-TRIACETYLCHITOTRIOSE
- O-[2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSYL-(1->4)]-O-[2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYR-ANOSYL-(1->4)]-2-ACETAMIDO-2-DEOXY-D-GLUCOPYRANOSE
- CHITOTRIOSE
- CHITOTRIOSE, TRI-N-ACETYL
- GLCNAC-BETA1-4GLCNAC-BETA1-4GLCNAC
- N-((2S,3R,4R,5S,6R)-2-(((2R,3S,4R,5R)-5-Acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy)-5-(((2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- N-((2S,3R,4R,5S,6R)-2-((2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yloxy)-5-((2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- N,N',N''-Triacetyl chitotriose
- O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyran osyl-(1-4)-2-(acetylamino)-2-deoxy-D-glucose
- Tris(N-acetylglucosamine)
- N,N',N''-triacetyl-chitotriose
- HY-135072
- 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose
- W-202609
- CS-0109258
- N,N inverted exclamation marka,N inverted exclamation marka inverted exclamation marka-Triacetylchitotriose
- 38864-21-0
- MFCD00136047
- N-[(2R,3R,4S,5R)-4-{[(2S,3R,4R,5S,6R)-3-acetamido-5-{[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,5,6-trihydroxy-1-oxohexan-2-yl]acetamide
- NS00123278
- N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- N-Acetylchitotriose
- O-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-acetamido-2-deoxy-D-glucopyranose
- Chitotriose triacetate
- AKOS040758106
- DTXSID20959642
- LRDDKCYRFNJZBX-WHFMPQCRSA-N
- (G1cNAC)3
- tri-N-acetyl-chitotriose
- Tri(N-acetyl-D-glucosamine)
- N,N',N''-Triacetylchitintriose
- N,N',N''-Triacetylchitotriose, ~95% (HPLC)
- N,N',N''-Triacetylchitotriose, >=93% (HPLC)
- CHEBI:184133
- O-[2-Acetamido-2-deoxy-beta-D-glucopyranosyl-(1-->4)]-O-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-->4)]-2-acetamido-2-deoxy-D-glucopyranose
- N-((2R,3R,4S,5R)-4-(((2S,3R,4R,5S,6R)-3-acetamido-5-(((2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-4-hydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-3,5,6-trihydroxy-1-oxohexan-2-yl)acetamide
- N-[(2R,3R,4S,5R)-4-{[(2S,3R,4R,5S,6R)-5-{[(2S,3R,4R,5S,6R)-4,5-dihydroxy-3-[(1-hydroxyethylidene)amino]-6-(hydroxymethyl)oxan-2-yl]oxy}-4-hydroxy-3-[(1-hydroxyethylidene)amino]-6-(hydroxymethyl)oxan-2-yl]oxy}-3,5,6-trihydroxy-1-oxohexan-2-yl]ethanimidate
- DA-75891
- N-((2R,3R,4S,5R)-4-(((2S,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-4,5-dihydroxy-3-((1-hydroxyethylidene)amino)-6-(hydroxymethyl)oxan-2-yl)oxy)-4-hydroxy-3-((1-hydroxyethylidene)amino)-6-(hydroxymethyl)oxan-2-yl)oxy)-3,5,6-trihydroxy-1-oxohexan-2-yl)ethanimidate
-
- MDL: MFCD00136047
- Renchi: 1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11?,12?,13-,14-,15?,16-,17?,18?,19-,20?,21?,22?,23?,24+/m1/s1
- Clave inchi: LRDDKCYRFNJZBX-YLFBAVNJSA-N
- Sonrisas: O(C1([H])C([H])([C@]([H])(C([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])N([H])C(C([H])([H])[H])=O)C1([H])[C@@]([H])(C([H])([H])O[H])O[C@]([H])([C@@]([H])(C1([H])O[H])N([H])C(C([H])([H])[H])=O)OC([H])(C([H])(C([H])([H])O[H])O[H])C([H])(C([H])(C([H])=O)N([H])C(C([H])([H])[H])=O)O[H]
- Brn: 75249
Atributos calculados
- Calidad precisa: 627.24900
- Masa isotópica única: 627.249
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 11
- Recuento de receptores de enlace de hidrógeno: 16
- Recuento de átomos pesados: 43
- Cuenta de enlace giratorio: 14
- Complejidad: 944
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 14
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 303
- Xlogp3: -7.2
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 311°C(dec.)(lit.)
- Punto de ebullición: 1146.9±65.0 °C at 760 mmHg
- Punto de inflamación: 647.4±34.3 °C
- índice de refracción: 1.619
- Disolución: Dissolution (63 g/l) (25 º C),
- PSA: 303.13000
- Logp: -6.12630
- Sensibilidad: Sensitive to heat
- PKA: 12.72±0.70(Predicted)
N,N',N''-Triacetylchitotriose Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Wgk Alemania:3
- Instrucciones de Seguridad: 24/25
- Código de condiciones regulatorias:Class Q (sugars, alkaloids, antibiotics, hormones)
- Código F de la marca fuka:10-21
- Condiciones de almacenamiento:<0°C
N,N',N''-Triacetylchitotriose Datos Aduaneros
- Código HS:29329990
N,N',N''-Triacetylchitotriose PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EV303-10mg |
N,N',N''-Triacetylchitotriose |
38864-21-0 | 95% | 10mg |
¥2039.0 | 2022-06-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72784-1mg |
N,N',N''-Triacetylchitotriose |
38864-21-0 | 98% | 1mg |
¥604.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72784-5mg |
N,N',N''-Triacetylchitotriose |
38864-21-0 | 98% | 5mg |
¥1411.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N92810-50mg |
N,N’,N’’-Triacetyl Chitotriose |
38864-21-0 | 50mg |
¥7528.0 | 2021-09-08 | ||
ChemScence | CS-0109258-5mg |
N,N',N''-Triacetylchitotriose |
38864-21-0 | ≥98.0% | 5mg |
$450.0 | 2022-04-27 | |
TRC | T735000-2mg |
N,N’,N’’-Triacetyl Chitotriose |
38864-21-0 | 2mg |
$97.00 | 2023-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T2144-10MG |
N,N′,N′′-Triacetylchitotriose |
38864-21-0 | 10mg |
¥1545.98 | 2023-09-13 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N92810-10mg |
N,N’,N’’-Triacetyl Chitotriose |
38864-21-0 | 10mg |
¥1968.0 | 2021-09-08 | ||
MedChemExpress | HY-135072-5mg |
N,N',N''-Triacetylchitotriose |
38864-21-0 | ≥98.0% | 5mg |
¥1500 | 2024-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-222016A-50 mg |
N,N′,N′′-Triacetylchitotriose, |
38864-21-0 | 50mg |
¥7,461.00 | 2023-07-10 |
N,N',N''-Triacetylchitotriose Literatura relevante
-
1. 451. Amino-sugars and related compounds. Part IV. Isolation and properties of oligosaccharides obtained by controlled fragmentation of chitinS. A. Barker,A. B. Foster,M. Stacey,J. M. Webber J. Chem. Soc. 1958 2218
-
Victor Daniel Aldas-Bulos,Fabien Plisson Digital Discovery 2023 2 981
-
Banabithi Koley Seth,Aurkie Ray,Sampa Biswas,Samita Basu Metallomics 2014 6 1737
-
Qiuling Zheng,Xujun Ruan,Yang Tian,Jiaojiao Hu,Ning Wan,Wenjie Lu,Xiaowei Xu,Guangji Wang,Haiping Hao,Hui Ye Analyst 2019 144 512
-
Alei Zhang,Cong Gao,Jing Wang,Kequan Chen,Pingkai Ouyang Green Chem. 2016 18 2147
38864-21-0 (N,N',N''-Triacetylchitotriose) Productos relacionados
- 34621-73-3(2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose)
- 13007-32-4(Lacto-N-neotetraose)
- 2352041-13-3(2-(2,6-difluoro-3-nitrophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid)
- 2171901-09-8(2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]piperidin-4-yl}acetic acid)
- 784203-75-4(6-chloro-4-methyl-1(2H)-Phthalazinone)
- 2386989-84-8(3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine)
- 1274891-88-1(N-(2-Methylphenyl)(4-benzylpiperazinyl)formamide)
- 2490665-79-5(1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol)
- 1804915-91-0(Ethyl 5-cyano-2-hydroxymethyl-4-(trifluoromethoxy)benzoate)
- 2770358-63-7(lithium(1+) 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:38864-21-0)N,N',N''-Triacetylchitotriose

Pureza:99%/99%/99%/99%
Cantidad:10mg/25mg/50mg/100mg
Precio ($):156.0/265.0/448.0/763.0